molecular formula C15H13Br2NOS B2394340 N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide CAS No. 810689-44-2

N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Cat. No. B2394340
M. Wt: 415.14
InChI Key: GDJLZDMWHBFOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (referred to as BMSA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide involves the reaction of 4-bromo-3-methylaniline with 4-bromobenzenethiol in the presence of a coupling agent to form the intermediate 4-bromo-3-methylphenyl 4-bromophenyl sulfide. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide.

Starting Materials
4-bromo-3-methylaniline, 4-bromobenzenethiol, coupling agent, chloroacetyl chloride

Reaction
Step 1: 4-bromo-3-methylaniline is reacted with 4-bromobenzenethiol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 4-bromo-3-methylphenyl 4-bromophenyl sulfide., Step 2: The intermediate 4-bromo-3-methylphenyl 4-bromophenyl sulfide is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the final product, N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide.

Mechanism Of Action

The mechanism of action of BMSA in its various applications is not fully understood. However, studies have suggested that BMSA may exert its antitumor activity by inhibiting the activity of enzymes involved in cancer cell growth. In material science, BMSA has been shown to act as a capping agent for the synthesis of metal sulfide nanoparticles. In environmental science, BMSA has been suggested to inhibit the corrosion of metal surfaces by forming a protective film on the surface.

Biochemical And Physiological Effects

The biochemical and physiological effects of BMSA are not well documented. However, studies have suggested that BMSA may have cytotoxic effects on cancer cells, while having minimal effects on normal cells. In addition, BMSA has been shown to be relatively stable under various environmental conditions, making it a promising candidate for use as a corrosion inhibitor.

Advantages And Limitations For Lab Experiments

One advantage of BMSA is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, BMSA has been shown to have a high degree of purity, making it suitable for use in various scientific applications. However, one limitation of BMSA is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BMSA. One area of interest is the development of new synthetic methods for BMSA that are more efficient and environmentally friendly. Another area of interest is the study of the mechanism of action of BMSA in its various applications, which may lead to the development of new therapeutic agents or materials. Finally, the potential use of BMSA as a corrosion inhibitor for various industrial applications should be further explored.

Scientific Research Applications

BMSA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BMSA has been shown to have antitumor activity by inhibiting the growth of cancer cells. In material science, BMSA has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, BMSA has been studied for its potential use as a corrosion inhibitor for metal surfaces.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-bromophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NOS/c1-10-8-12(4-7-14(10)17)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJLZDMWHBFOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

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